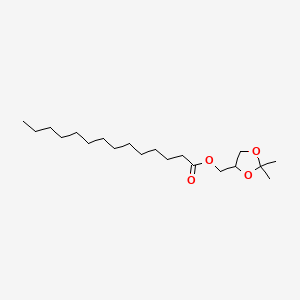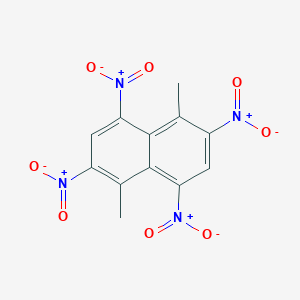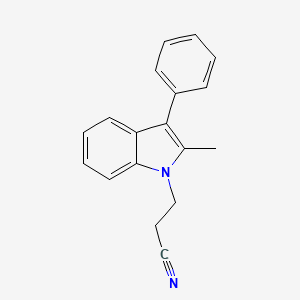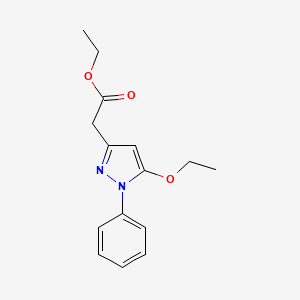![molecular formula C21H25N3O B14641340 Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- CAS No. 53510-48-8](/img/structure/B14641340.png)
Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- is an organic compound with the molecular formula C15H21NO It is a derivative of benzonitrile, characterized by the presence of an octyloxy group and an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- typically involves the reaction of p-hydroxybenzonitrile with octyl bromide in the presence of anhydrous potassium carbonate. The reaction is carried out in acetone as a solvent . The general reaction scheme is as follows: [ \text{p-Hydroxybenzonitrile} + \text{Octyl Bromide} \rightarrow \text{p-Octyloxybenzonitrile} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, are applicable.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- involves its interaction with molecular targets through its functional groups. The azo linkage can undergo reduction to form amines, which can interact with various biological pathways. The octyloxy group can influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the octyloxy and azo groups.
4-Octyloxybenzonitrile: Similar structure but without the azo linkage.
Azo compounds: General class of compounds containing the azo group.
Uniqueness
Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]- is unique due to the combination of the octyloxy group and the azo linkage, which imparts distinct chemical and physical properties.
Properties
CAS No. |
53510-48-8 |
|---|---|
Molecular Formula |
C21H25N3O |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[(4-octoxyphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C21H25N3O/c1-2-3-4-5-6-7-16-25-21-14-12-20(13-15-21)24-23-19-10-8-18(17-22)9-11-19/h8-15H,2-7,16H2,1H3 |
InChI Key |
YHMQMMLRRWUKSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)

![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)



![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)

![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)

